3-(2-Cyclohexenyl)quinoline
Description
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research
The quinoline scaffold, a fused heterocyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in modern chemical research. rsc.orgresearchgate.net Its unique structural features provide a versatile template for the design and synthesis of novel bioactive compounds. orientjchem.org This has led to the development of numerous quinoline-based drugs with a wide range of pharmacological activities. orientjchem.org
Quinoline and its derivatives are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. rsc.orgresearchgate.netbrieflands.comnih.gov The versatility of the quinoline nucleus allows for functionalization at various positions, which can significantly modulate its pharmacological efficacy. rsc.orgnih.gov This adaptability has made it a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a multitude of biologically active compounds. nih.govnih.gov
The significance of the quinoline scaffold extends beyond medicinal chemistry into materials science and industrial applications. researchgate.net Researchers are continuously exploring new synthetic routes, including green chemistry approaches, to create novel quinoline derivatives with enhanced properties. nih.govresearchgate.net
Overview of 3-(2-Cyclohexenyl)quinoline within the Context of Functionalized Quinolines
This compound is a specific example of a functionalized quinoline. In this molecule, a cyclohexenyl group is attached to the third position of the quinoline ring system. The introduction of substituents, such as the cyclohexenyl group, onto the quinoline core is a key strategy in the development of new compounds with tailored properties. rsc.orgdntb.gov.ua The position and nature of the substituent can dramatically influence the molecule's biological activity and physical characteristics. rsc.orgnih.gov
The study of such substituted quinolines is part of a broader effort to expand the library of functionalized heterocyclic compounds. brieflands.com Research in this area often involves the development of novel synthetic methodologies to access these complex molecules. mdpi.com The characterization of these new compounds, including their spectroscopic and chemical properties, is crucial for understanding their potential applications.
Chemical and Physical Properties of this compound
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | 3-(2-cyclohexen-1-yl)quinoline sigmaaldrich.com |
| Molecular Formula | C15H15N sigmaaldrich.com |
| Molecular Weight | 209.29 g/mol sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
| InChI Code | 1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2 sigmaaldrich.com |
| InChI Key | ZGYHMYVTIXYATQ-UHFFFAOYSA-N sigmaaldrich.com |
| Country of Origin | US sigmaaldrich.com |
Spectroscopic Data of this compound
While specific, detailed spectroscopic data for this compound is not widely available in the public domain, the expected spectral characteristics can be inferred from the analysis of similar substituted quinoline structures.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons of the quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the cyclohexenyl group would be found in the aliphatic region (likely δ 1.2-2.5 ppm for the saturated part and δ 5.5-6.0 ppm for the vinylic protons). |
| ¹³C NMR | Aromatic carbons of the quinoline ring would be observed in the downfield region (around δ 120-150 ppm). The carbons of the cyclohexenyl group would appear in the upfield region. |
| Mass Spectrometry | The molecular ion peak [M]+ would be expected at an m/z value corresponding to the molecular weight of the compound (209.29). |
| Infrared (IR) | Characteristic absorption bands for C=C and C=N stretching vibrations from the quinoline ring, as well as C-H stretching and bending vibrations from both the aromatic and cyclohexenyl moieties, would be present. |
| UV-Vis | The conjugated quinoline system would lead to characteristic absorption bands, likely in the range of 250–350 nm. |
Synthesis and Reaction Mechanisms
The synthesis of substituted quinolines can be achieved through various methods. While a specific, documented synthesis for this compound is not readily found, general synthetic strategies for 3-substituted quinolines often involve the construction of the quinoline ring from acyclic precursors or the modification of a pre-existing quinoline scaffold.
One common approach for creating 3-substituted quinolines is through transition metal-catalyzed cross-coupling reactions. For instance, a halo-quinoline (e.g., 3-bromoquinoline) could potentially be coupled with a cyclohexenylboronic acid derivative (Suzuki coupling) or a cyclohexenyl Grignard reagent (Kumada coupling) in the presence of a suitable palladium or nickel catalyst.
Another plausible route could involve a cyclization reaction. For example, a suitably substituted aniline (B41778) and an α,β-unsaturated carbonyl compound containing a cyclohexenyl moiety could undergo a Friedländer annulation or a similar acid-catalyzed condensation and cyclization to form the quinoline ring system.
Table of Compounds
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohex-2-en-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYHMYVTIXYATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 2 Cyclohexenyl Quinoline Analogues
Functional Group Interconversions on the Quinoline (B57606) Core
The strategic modification of the quinoline nucleus in 3-(2-cyclohexenyl)quinoline analogues allows for the introduction of diverse functionalities, which can significantly alter their chemical and biological properties. Key transformations include amination, halogenation, sulfonylation, and amidation reactions.
Amination Reactions at C2 of the Quinoline Nucleus
The introduction of an amino group at the C2 position of the quinoline ring is a valuable transformation, often yielding compounds with enhanced biological profiles. A common strategy involves the use of quinoline N-oxides, which activates the C2 position for nucleophilic attack.
Both copper-catalyzed and metal-free methods have been developed for this purpose. Copper-catalyzed C2-amination of quinoline N-oxides can be achieved with various aminating agents, including lactams, cyclamines, and aliphatic secondary amines. mdpi.comresearchgate.net For instance, the reaction of a quinoline N-oxide with a cyclic amine like piperidine (B6355638) can be catalyzed by copper(I) iodide (CuI) in toluene, proceeding under air. mdpi.com Similarly, using copper(II) acetate (B1210297) (Cu(OAc)₂) with an oxidant like silver carbonate (Ag₂CO₃) facilitates the amination with lactams. mdpi.com These reactions are generally tolerant of various substituents on the quinoline ring, suggesting their applicability to this compound N-oxide analogues. mdpi.com
Metal-free approaches offer an alternative, often more environmentally benign, route. One such method involves the reaction of quinoline N-oxides with ammonia (B1221849) or amines in the presence of diethyl H-phosphonate and potassium carbonate. rsc.orgrsc.org This one-pot procedure allows for the synthesis of 2-aminoquinolines, 2-alkyl(aryl)aminoquinolines, and 2-dialkylaminoquinolines at room temperature. rsc.org Another metal-free strategy employs isothiocyanates as the aminating source, catalyzed by silver tetrafluoroborate (B81430) (AgBF₄), to produce a variety of 2-aminoquinolines under mild, base-free conditions. rsc.org A deoxygenative C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles has also been reported as an efficient, metal-free method for C-N bond formation. beilstein-journals.orgbeilstein-journals.orgnih.gov
| Reagents | Catalyst/Conditions | Product | Reference(s) |
| Quinoline N-oxide, Piperidine | CuI, Toluene, 50 °C, Air | 2-(Piperidin-1-yl)quinoline | mdpi.com |
| Quinoline N-oxide, Hexanolactam | Cu(OAc)₂, Ag₂CO₃, Benzene (B151609), 120 °C | N-(Quinolin-2-yl)hexan-6-amide | mdpi.com |
| Quinoline N-oxide, Ammonia | Diethyl H-phosphonate, K₂CO₃, CCl₄, rt | 2-Aminoquinoline | rsc.orgrsc.org |
| Quinoline N-oxide, Isothiocyanate | AgBF₄ | 2-Aminoquinoline | rsc.org |
| Quinoline N-oxide, N-sulfonyl-1,2,3-triazole | DCE, rt | α-Triazolylquinoline | beilstein-journals.orgbeilstein-journals.orgnih.gov |
Introduction of Halogen and Other Substituents
Halogenated quinolines serve as versatile intermediates for further synthetic elaborations, such as cross-coupling reactions. The introduction of a halogen at a specific position on the quinoline core of a this compound analogue can be achieved through various methods.
A notable approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. acs.orgnih.gov This method allows for the synthesis of 3-haloquinolines under mild conditions. For example, the reaction of an N-(2-alkynyl)aniline with iodine monochloride (ICl) can cleanly produce a 3-iodoquinoline (B1589721) derivative. acs.org A specific example demonstrating the applicability to cyclohexenyl-substituted systems is the conversion of an appropriate N-(2-alkynyl)aniline to 4-(1-cyclohexenyl)-3-iodo-2-methylquinoline in good yield. acs.org This reaction tolerates a range of functional groups. Other halogenating agents like N-halosuccinimides (NXS) activated by copper halides (CuX) can also be used for the synthesis of polysubstituted 3-haloquinolines from alkynyl imines. researchgate.netorganic-chemistry.org Furthermore, a cascade reaction using N-bromosuccinimide (NBS) with N-(3-phenylprop-2-ynyl)anilines can yield tribromoquinolines. thieme-connect.com
Metal-free protocols for regioselective halogenation have also been established. For instance, 8-substituted quinolines can be halogenated at the C5-position using trihaloisocyanuric acid at room temperature. rsc.orgnih.gov Iron(III) has also been shown to catalyze the C5-halogenation of 8-amidoquinolines in water. mdpi.com
| Starting Material | Reagents | Product | Reference(s) |
| N-(2-alkynyl)aniline | I₂, NaHCO₃, CH₃CN | 3-Iodoquinoline derivative | acs.org |
| N-(1-Cyclohexenylethynyl)aniline derivative | ICl, NaHCO₃, CH₃CN | 4-(1-Cyclohexenyl)-3-iodo-2-methylquinoline | acs.org |
| Alkynyl imine | N-Bromosuccinimide (NBS), CuBr | 3-Bromoquinoline derivative | organic-chemistry.org |
| 8-Substituted quinoline | Trihaloisocyanuric acid | 5-Halo-8-substituted quinoline | rsc.orgnih.gov |
Sulfonylation and Amidation Reactions
Sulfonylation and amidation introduce sulfonyl and amide groups onto the quinoline nucleus, which are important functionalities in medicinal chemistry. As with amination, these reactions often proceed via the activation of quinoline N-oxides.
Sulfonylation of quinoline N-oxides can be performed using various sulfonylating agents. Copper-catalyzed methods employ aryl sulfonyl chlorides to produce 2-aryl sulfonyl quinolines with high regioselectivity. nih.govacs.org An unexpected deoxygenative C2-sulfonylation has also been achieved using sodium sulfinate as the sulfonyl source, catalyzed by copper in the presence of a radical initiator like K₂S₂O₈. acs.org Metal-free conditions have also been developed. One such protocol uses p-tosyl chloride (TsCl) to promote the sulfonylation of quinoline N-oxides with sodium sulfinates in water at room temperature. rhhz.net Another metal-free approach reports the deoxygenative sulfonylation using sodium sulfinates, which act as both the sulfonylation reagent and an activating agent in a dual radical coupling process. rsc.org
Amidation reactions at the C2 position of quinoline N-oxides can be achieved under metal-free conditions. organic-chemistry.orgacs.org One method utilizes sulfonamides in the presence of (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and triphenylphosphine (B44618) (PPh₃) to yield N-(quinolin-2-yl)sulfonamides. organic-chemistry.orgacs.org Another operationally simple method involves the use of inexpensive and commercially available nitriles as the amidation reagents, mediated by p-toluenesulfonic acid (TsOH·H₂O). nih.gov Nickel-promoted C-H amidation using N-fluorobenzenesulfonimide (NFSI) as the amination reagent has also been reported to give 1,2-dihydro-2-iminoquinolines. rsc.org
| Reaction Type | Starting Material | Reagents | Product | Reference(s) |
| Sulfonylation | Quinoline N-oxide | Aryl sulfonyl chloride, CuI | 2-Aryl sulfonyl quinoline | nih.govacs.org |
| Sulfonylation | Quinoline N-oxide | Sodium sulfinate, K₂S₂O₈, Cu catalyst | 2-Sulfonyl quinoline | acs.org |
| Sulfonylation | Quinoline N-oxide | Sodium sulfinate, TsCl, Water | 2-Sulfonyl quinoline | rhhz.net |
| Amidation | Quinoline N-oxide | Sulfonamide, PhI(OAc)₂, PPh₃ | N-(Quinolin-2-yl)sulfonamide | organic-chemistry.orgacs.org |
| Amidation | Quinoline N-oxide | Nitrile, TsOH·H₂O | N-(Quinolin-2-yl)amide | nih.gov |
Cycloaddition and Condensation Reactions Leading to Fused Systems
The quinoline core of this compound analogues can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions, such as cycloadditions and condensations, expand the structural diversity and potential applications of these compounds.
Formation of Pyrazoloquinolines through Reaction with Hydrazine (B178648) Derivatives
Pyrazoloquinolines are a class of fused heterocycles with a wide range of biological activities. A primary route to their synthesis involves the reaction of suitably functionalized quinolines with hydrazine derivatives.
One of the most important methods is the Friedländer condensation, which involves the reaction of an o-aminocarbonyl compound (like an o-aminobenzaldehyde or o-aminoacetophenone) with a compound containing an active α-methylene group, such as a pyrazolone. mdpi.comscispace.comwikipedia.org This can be catalyzed by acids or bases, or performed under thermal conditions. mdpi.comscispace.com Another classic approach is to start with a quinoline derivative that already contains the necessary functional groups for cyclization with hydrazine. For instance, 2-chloro-3-formylquinolines are versatile precursors that react with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) to yield pyrazolo[3,4-b]quinolines. researchgate.netrsc.org This condensation can be carried out in water under thermal or microwave conditions, offering an environmentally friendly route. researchgate.net The initial condensation forms a Schiff base intermediate, which then undergoes intramolecular cyclization. rsc.org The reaction of 2-chloro-3-cyanoquinoline with hydrazine hydrate also leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org
| Quinoline Precursor | Reagent | Conditions | Product System | Reference(s) |
| o-Aminobenzaldehyde | Pyrazolone | Heat (150–260 °C) or Acid/Base catalyst | 1H-Pyrazolo[3,4-b]quinoline | mdpi.comscispace.comuj.edu.pl |
| 2-Chloro-3-formylquinoline | Hydrazine hydrate | Water, Heat or Microwave | 1H-Pyrazolo[3,4-b]quinoline | researchgate.netrroij.com |
| 2-Chloro-3-formylquinoline | Phenylhydrazine | Nitrobenzene, Pyridine (B92270) (cat.), Heat | 1-Phenyl-1H-pyrazolo[3,4-b]quinoline | rsc.org |
| 2-Chloro-3-cyanoquinoline | Hydrazine hydrate | - | 1H-Pyrazolo[3,4-b]quinolin-3-amine | rsc.org |
| 4-Chloroquinoline-3-carbaldehyde hydrazone | Palladium catalyst | Heat | 1H-Pyrazolo[4,3-c]quinoline | thieme-connect.com |
Schiff Base Formation via Condensation Reactions
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are readily formed through the condensation of a primary amine with an aldehyde or ketone and are important intermediates in many organic reactions. In the context of this compound analogues, if the quinoline core is functionalized with a carbonyl group (e.g., a formyl group at the 3-position), it can readily undergo condensation with various amines or hydrazine derivatives.
The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) analogues with substituted anilines or phenylhydrazine produces the corresponding Schiff bases. rsc.org These reactions are often carried out in a suitable solvent like acetone (B3395972) or DMF, sometimes with the aid of a catalyst. rsc.org For example, the condensation of 2-chloro-3-formylquinolines with phenylhydrazine can yield the respective phenylhydrazone, which is a type of Schiff base. rsc.org These Schiff bases are not just final products but are often key intermediates for synthesizing other heterocyclic systems, as seen in the formation of pyrazoloquinolines where an initial Schiff base formation is followed by intramolecular cyclization. rsc.org
| Carbonyl Compound | Amine/Hydrazine | Conditions | Product | Reference(s) |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Acetone | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | Refluxing DMF | 2-Chloro-3-((2-phenylhydrazono)methyl)quinoline | rsc.org |
| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | - | (E)-N'-(2-nitrobenzylidene)quinoline-3-carbohydrazide | mdpi.com |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline-3-carbaldehyde | 2-Aminothiazole | Ethanol | Schiff base of pyrazole (B372694) substituted quinoline | rjpbcs.com |
Advanced Derivatization Strategies for Modified Functionality
Beyond the fusion of heterocyclic rings, the this compound scaffold allows for more nuanced modifications through site-selective derivatization and transformations of the cyclohexenyl moiety.
Site-Selective Derivatization of Dearomatized Quinoline Products
The dearomatization of the quinoline ring provides a powerful strategy to access three-dimensional structures and enables functionalization at positions that are otherwise unreactive in the aromatic state. A key approach involves the 1,4-dearomative addition to the quinoline, which can then be followed by site-selective functionalization at the C3 position. researchgate.net For instance, a three-step, one-pot or two-pot sequence involving 1,4-dearomative addition, functionalization at C3, and subsequent elimination or transalkylation can lead to 3-alkylated or 3-alkenylated quinolines. researchgate.net This method has been shown to be effective for introducing various functional groups with high regio- and stereoselectivity under redox-neutral and transition-metal-free conditions. researchgate.net Another strategy employs nickel-catalyzed C3-H functionalization with electrophilic reagents at room temperature. researchgate.net Furthermore, electrochemical methods have been developed for the selanylation of tetrahydroquinolines, allowing for selective functionalization at the C3 or C6 positions depending on the reaction conditions. researchgate.net
Transformations Involving the Cyclohexenyl Moiety
The cyclohexenyl group in this compound offers several avenues for chemical modification, primarily centered around the reactivity of the carbon-carbon double bond and the allylic positions.
Hydrogenation: The double bond of the cyclohexenyl ring can be selectively hydrogenated to form the corresponding 3-cyclohexylquinoline derivative. Asymmetric hydrogenation of a quinoline bearing a cyclohexenyl substituent at the 4-position has been achieved with high diastereoselectivity and enantioselectivity using a chiral diene-derived borane (B79455) catalyst. acs.org This demonstrates the feasibility of selectively reducing the cyclohexenyl double bond without affecting the aromatic quinoline core. Catalytic transfer hydrogenation using formic acid as a hydrogen precursor in the presence of a Pd/C catalyst and ultrasound irradiation is another effective method for the hydrogenation of cyclohexene. figshare.com
Epoxidation and Dihydroxylation: The double bond of the cyclohexenyl moiety can undergo epoxidation to form an oxirane ring. This can be achieved using various oxidizing agents. For instance, plant-based catalase has been shown to catalyze the epoxidation of cyclohexene. benthamdirect.com The resulting epoxide can be a versatile intermediate for further transformations. google.comacs.org Subsequent dihydroxylation of the double bond leads to the formation of a vicinal diol. Toluene dioxygenase-catalyzed cis-dihydroxylation has been reported for the carbocyclic rings of quinoline derivatives, yielding enantiopure cis-5,6- and -7,8-dihydrodiol metabolites. grafiati.com Osmium tetroxide is a classic reagent for the syn-dihydroxylation of alkenes, and its use in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) provides a mild and efficient method. masterorganicchemistry.com
Allylic Oxidation: The allylic positions of the cyclohexenyl ring are susceptible to oxidation, leading to the formation of allylic alcohols or enones. Selenium dioxide is a well-known reagent for allylic oxidation. nih.gov The Kharasch-Sosnovsky reaction, which involves the allylic oxidation of alkenes using a perester in the presence of a copper catalyst, is another powerful method. researchgate.net This reaction can be performed with high enantioselectivity using chiral ligands. thieme-connect.de Iron haloporphyrin complexes have also been shown to be effective catalysts for the allylic oxidation of olefins at mild temperatures. google.com
Ring-Opening Metathesis: The cyclohexenyl ring can potentially undergo ring-opening metathesis polymerization (ROMP) in the presence of a suitable catalyst, such as a Grubbs-type ruthenium catalyst. kent.ac.uknih.govacs.orgacs.orggoogle.com This would lead to the formation of polymers with quinoline side chains, opening up possibilities for the development of novel functional materials.
Table 3: Potential Transformations of the Cyclohexenyl Moiety
| Transformation | Reagents/Conditions | Potential Product | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral diene borane catalyst, H₂ | 3-(Cyclohexyl)quinoline (chiral) | acs.org |
| Catalytic Transfer Hydrogenation | Pd/C, Formic acid, Ultrasound | 3-(Cyclohexyl)quinoline | figshare.com |
| Epoxidation | Plant catalase, H₂O₂ | 3-(1,2-Epoxycyclohexyl)quinoline | benthamdirect.com |
| cis-Dihydroxylation | Toluene dioxygenase | 3-(1,2-Dihydroxycyclohexyl)quinoline (chiral) | grafiati.com |
| syn-Dihydroxylation | OsO₄ (cat.), NMO | 3-(1,2-Dihydroxycyclohexyl)quinoline | masterorganicchemistry.com |
| Allylic Oxidation | SeO₂ | 3-(3-Oxocyclohex-1-enyl)quinoline or 3-(3-Hydroxycyclohex-1-enyl)quinoline | nih.gov |
| Kharasch-Sosnovsky Reaction | Perester, Cu(I) catalyst | 3-(3-Acyloxycyclohex-1-enyl)quinoline | researchgate.net |
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms
The formation of the quinoline (B57606) ring system can be achieved through various classic named reactions, including the Friedländer, Skraup, and Doebner-von Miller syntheses. Elucidating the precise mechanistic pathways of these reactions is fundamental to controlling the substitution patterns and improving reaction yields.
Identification and Characterization of Key Intermediates in Quinoline-Forming Reactions
The mechanisms of quinoline syntheses are often complex, involving multiple steps and short-lived intermediates. Identifying and characterizing these key intermediates provides direct evidence for a proposed reaction pathway.
In the Friedländer synthesis , which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, two primary mechanistic pathways are debated. wikipedia.org One pathway initiates with an aldol (B89426) condensation to form an aldol adduct, which then rapidly cyclizes and dehydrates to the quinoline product. cdnsciencepub.com The alternative pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent dehydration. wikipedia.org Detailed experimental studies have shown that intermediates such as the initial aldol adduct and the subsequent cyclized carbinolamine are often too transient to be detected by methods like thin-layer chromatography (TLC), even when attempts are made to generate them independently. cdnsciencepub.com This suggests these steps are very rapid once the initial rate-limiting aldol or Schiff base formation occurs.
The Doebner-von Miller reaction , which uses α,β-unsaturated carbonyl compounds and anilines, also proceeds through a series of intermediates. wikipedia.org Mechanistic studies involving carbon isotope scrambling have suggested a fragmentation-recombination mechanism. wikipedia.orgnih.gov In this pathway, the initial conjugate addition of the aniline (B41778) to the enone is followed by a fragmentation into an imine and a saturated ketone. wikipedia.orgcapes.gov.br These fragments then recombine to form the quinoline product. nih.govcapes.gov.br
In other specialized quinoline syntheses, key intermediates have been successfully proposed. For instance, in a domino reaction between N,N-dimethyl enaminones and anilines, NH-based enaminones are proposed as key intermediates that form through a transamination reaction. mdpi.com Similarly, in certain metal-catalyzed cyclizations, the reaction is believed to proceed via a highly reactive vinyl cation intermediate. researchgate.net
The table below summarizes key proposed intermediates in various quinoline-forming reactions.
| Reaction Type | Starting Materials | Proposed Key Intermediates | Supporting Evidence |
| Friedländer Synthesis | 2-Aminobenzaldehyde (B1207257), Ketone | Aldol adduct, Schiff base, Carbinolamine | Mechanistic experiments, reactivity studies wikipedia.orgcdnsciencepub.com |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Conjugate addition adduct, Imine, Saturated ketone | Carbon isotope scrambling experiments wikipedia.orgnih.gov |
| Domino Annulation | Anilines, N,N-Dimethyl enaminones | NH-based enaminones | Mechanistic proposal based on product structure mdpi.com |
| Metal-Free Carboamination | Unactivated Alkynes | Vinyl cation | Mechanistic probes and reaction outcomes researchgate.net |
Application of Kinetic Studies and Deuterium Labeling Experiments
Kinetic studies and isotope labeling are powerful tools for probing reaction mechanisms, providing insights into rate-determining steps and the involvement of specific bonds in transition states.
Kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), can reveal whether a C-H bond is broken in the rate-determining step of a reaction. A significant KIE (typically kH/kD > 2) suggests that this bond cleavage is part of the slow step. While specific KIE studies on the synthesis of 3-(2-Cyclohexenyl)quinoline are not documented, the principles are broadly applicable to quinoline synthesis. For example, in reactions involving dehydrogenation or tautomerization steps, a KIE would be expected if that step were rate-limiting. nih.gov
Deuterium labeling experiments serve as a tracer to follow the path of atoms throughout a reaction. For instance, a recent study on a modular synthesis of 3-substituted quinolines successfully produced a 2-deuterated quinoline derivative, demonstrating the utility of this technique in confirming mechanistic proposals. nih.gov In the context of the Doebner-von Miller reaction, crossover experiments using 13C-labeled ketones have been instrumental in supporting the fragmentation-recombination mechanism by tracking the distribution of the isotope in the final product. nih.govcapes.gov.br Such experiments can distinguish between competing pathways by revealing which atoms from the starting materials are incorporated into the final quinoline structure and at which positions. For example, studies on the Combes reaction have used deuterium-labeling to support the proposed mechanism and the role of the solvent. researchgate.net
These techniques provide crucial data for constructing accurate energy profiles of a reaction and for validating or refuting proposed mechanistic pathways.
Theoretical Chemistry Approaches in Quinoline Research
Computational chemistry provides a powerful lens to examine the intricacies of chemical reactions and molecular properties that are often difficult to probe experimentally. For quinoline derivatives, theoretical methods offer deep insights into their structure, electronics, and the pathways leading to their formation.
Density Functional Theory (DFT) Applications for Structural and Electronic Insights
Density Functional Theory (DFT) has become a standard tool for investigating the properties of organic molecules, including quinoline and its derivatives. dergipark.org.tr DFT calculations can accurately predict molecular geometries (bond lengths, bond angles), vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net
The substitution pattern on the quinoline ring significantly influences its electronic properties. dergipark.org.tr Electron-donating groups generally increase the electron density of the ring system, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. libretexts.org For a molecule like this compound, the cyclohexenyl group at the 3-position would be expected to act as a weak electron-donating group through an inductive effect, subtly modifying the electronic landscape of the quinoline core.
DFT studies have shown that substituting the quinoline ring can alter the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and spectroscopic properties. nih.govresearchgate.net For example, a study on methyl-substituted quinolines demonstrated that the position of the methyl group can change the bandgap. nih.gov Similarly, calculations on chloro-substituted quinolines revealed that the electronegative chlorine atom significantly alters the reactive nature of the quinoline moiety. dergipark.org.tr These computational insights are invaluable for predicting the reactivity of novel quinoline derivatives.
The table below presents representative theoretical data for the parent quinoline molecule, illustrating the type of information obtainable from DFT calculations.
| Property | Calculated Value (B3LYP/6-311++G(d,p)) | Significance |
| HOMO Energy | Varies with specific derivative | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | Varies with specific derivative | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | ~4.5 eV (for parent quinoline) | Correlates with chemical reactivity and electronic transitions dergipark.org.tr |
| Dipole Moment | ~2.2 D (for parent quinoline) | Indicates the overall polarity of the molecule |
Note: Specific values are highly dependent on the chosen DFT functional, basis set, and the specific derivative being studied.
Molecular Modeling and Charge Density Analysis for Reaction Pathways
Beyond static properties, computational modeling is extensively used to map out the entire energy landscape of a reaction, including transition states and intermediates. This allows for a detailed, step-by-step understanding of the reaction mechanism.
For quinoline-forming reactions, molecular modeling can be used to compare the activation energies of competing pathways, such as the aldol-first versus Schiff-base-first mechanisms in the Friedländer synthesis. acs.org By calculating the energy barriers for each step, chemists can predict which pathway is more favorable under specific reaction conditions. For example, DFT calculations on the reaction of hydroxyl radicals with quinoline showed that the activation barriers were significantly different for attack at various carbon positions, with the C2 position being the least favored. acs.orgnih.gov
Charge density analysis , often performed using methods like the Atoms in Molecules (AIM) theory or as part of a Molecular Electron Density Theory (MEDT) study, provides further mechanistic detail. researchgate.netnih.gov This analysis examines the topology of the electron density to characterize bonding, define atomic charges, and understand how electron density is redistributed during a reaction. rsc.orgmdpi.com Studies on aza-aromatic compounds have shown that substituting a C-H unit with a nitrogen atom decreases the ring electron density (RED), which in turn lowers the activation energy for certain reactions. researchgate.netnih.govrsc.org This type of analysis can quantify the electronic effects of substituents, like the cyclohexenyl group, on the reactivity of the quinoline ring during its formation.
By modeling the transition states, chemists can visualize the geometry of the reacting molecules at the peak of the energy barrier and understand the key interactions that stabilize or destabilize this critical point. This knowledge is instrumental in designing new catalysts or modifying reaction conditions to favor a desired outcome.
Analytical Characterization Methodologies in Research of 3 2 Cyclohexenyl Quinoline and Analogues
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of novel chemical entities. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. ¹H NMR, in particular, provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.
For a compound like 3-(2-Cyclohexenyl)quinoline, the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) core and the cyclohexenyl substituent. The aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm). The position and splitting patterns of these signals are influenced by the substitution pattern on the ring. Protons on the cyclohexenyl ring, including the olefinic protons, would resonate in the upfield region of the spectrum. The specific chemical shifts and coupling constants (J values) between adjacent protons allow for the unambiguous assignment of the entire proton framework.
In the study of related heterocyclic systems, such as substituted tetrahydrothieno[2,3-c]isoquinolines which also contain a partially saturated six-membered ring, ¹H NMR is critical for confirming their structure. For instance, the protons on the cyclohexene-like ring in these analogues show characteristic signals, such as doublets and multiplets for the methylene (B1212753) and methine protons acs.org.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Quinoline Aromatic Protons | 7.0 – 9.0 | Singlet, Doublet, Triplet, Multiplet |
| Cyclohexenyl Olefinic Protons | 5.5 – 6.5 | Multiplet |
| Cyclohexenyl Allylic/Methine Protons | 2.5 – 4.0 | Multiplet |
Note: These are predicted ranges. Actual values may vary based on solvent and specific electronic effects.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
In the IR spectrum of this compound, several key absorption bands would be expected. The presence of the quinoline ring would be indicated by C=C and C=N stretching vibrations within the aromatic system, typically observed in the 1620-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The cyclohexenyl group would show characteristic absorptions for aliphatic C-H stretching (below 3000 cm⁻¹), and a C=C stretching vibration for the double bond around 1640-1680 cm⁻¹ docbrown.info. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also provide information about the substitution pattern of the aromatic ring.
For comparison, the IR spectrum of the parent quinoline molecule shows prominent peaks corresponding to these aromatic vibrations astrochem.orgresearchgate.net. Similarly, the spectrum of cyclohexene clearly shows the C=C stretch of the aliphatic double bond docbrown.info. The combination of these features in the spectrum of an unknown compound would strongly support the structure of this compound.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Alkene C=C | Stretching (Cyclohexenyl) | 1640 - 1680 |
| Aromatic C=C/C=N | Stretching (Quinoline) | 1450 - 1620 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a strong molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses from both the quinoline and cyclohexenyl moieties. The quinoline ring is known to fragment via the loss of HCN (27 mass units) from the molecular ion chempap.org. The cyclohexenyl ring could undergo a retro-Diels-Alder reaction, leading to the loss of ethylene (28 mass units) or other characteristic fragmentations. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition rsc.org.
Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) are particularly useful for analyzing complex mixtures and confirming the presence of target compounds in a sample matrix nih.gov.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Description |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - H]⁺ | Loss of a hydrogen radical |
| [M - C₂H₄]⁺ | Retro-Diels-Alder fragmentation of cyclohexenyl ring |
Chromatographic and Separation Techniques (e.g., TLC, HPLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of a reaction and to get a preliminary indication of the purity of a product. For this compound and its analogues, TLC can be used to determine an appropriate solvent system for column chromatography purification by observing the retention factor (Rf) of the compound on a silica gel plate nih.gov.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is commonly employed for the analysis of quinoline derivatives researchgate.net. The retention time of a compound in an HPLC system is a characteristic property under specific conditions (e.g., column, mobile phase composition, flow rate) and can be used to identify and quantify the compound. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram.
The development of an HPLC method for quinoline analogues often involves optimizing the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water mixtures with additives like formic acid or trifluoroacetic acid) to achieve good separation and peak shape researchgate.net.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quinoline |
| Cyclohexene |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Pathways
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. wikipedia.org However, modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies. Future research on 3-(2-Cyclohexenyl)quinoline should prioritize the development of novel synthetic pathways that are both environmentally benign and economically viable.
One promising avenue is the application of transition-metal-catalyzed C-H activation/annulation reactions . These methods offer a more atom-economical approach to constructing the quinoline core by directly functionalizing readily available starting materials. mdpi.com For instance, a potential route to this compound could involve the catalytic coupling of an appropriately substituted aniline (B41778) with a cyclohexenyl-containing building block. The exploration of earth-abundant metal catalysts, such as iron, copper, or cobalt, would further enhance the sustainability of such processes. nih.gov
Another area ripe for investigation is the use of photocatalysis . Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis, often proceeding under mild conditions with high selectivity. A photocatalytic approach to this compound could involve the radical-mediated cyclization of a suitably designed precursor, offering a green alternative to traditional thermal methods.
Furthermore, the development of one-pot, multi-component reactions (MCRs) for the synthesis of this compound derivatives would be highly advantageous. researchgate.net MCRs are inherently efficient as they combine multiple synthetic steps into a single operation, reducing solvent waste and purification efforts. Designing an MCR that incorporates the cyclohexenyl moiety in a convergent manner would significantly streamline the synthesis of a library of related compounds for further study.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High atom economy, direct C-H functionalization | Use of earth-abundant metals (Fe, Cu, Co) |
| Photocatalysis | Mild reaction conditions, green energy source | Development of novel photocatalysts and radical precursors |
| Multi-Component Reactions | High efficiency, reduced waste | Design of convergent one-pot strategies |
Exploration of Advanced Derivatization and Functionalization Strategies
Once a reliable synthesis of the this compound core is established, the next logical step is to explore its derivatization and functionalization to create a diverse range of analogues. This is crucial for tuning the compound's physicochemical properties and for investigating its potential applications.
A key area of focus should be the selective C-H functionalization of both the quinoline and cyclohexenyl rings. rsc.org The quinoline ring system has multiple C-H bonds that can be targeted for functionalization, allowing for the introduction of a wide variety of substituents. nih.gov For example, direct arylation, alkylation, or halogenation at specific positions on the quinoline core could lead to derivatives with altered electronic and steric properties. Similarly, the cyclohexenyl moiety offers opportunities for functionalization, such as epoxidation, dihydroxylation, or allylic substitution, which could introduce new stereocenters and functional groups.
The synthesis of hybrid molecules where this compound is coupled with other pharmacophores is another exciting prospect. nih.gov This approach has been successful in developing new drug candidates with improved efficacy or novel mechanisms of action. For instance, linking the this compound scaffold to known anticancer or antimicrobial agents could result in synergistic effects.
Finally, the development of chiral derivatizing reagents based on the this compound scaffold could be explored. researchgate.net The inherent chirality of the cyclohexenyl group could be exploited to create new reagents for the enantioseparation of racemic mixtures, a critical process in the pharmaceutical industry.
| Derivatization Strategy | Potential Outcomes | Research Emphasis |
| Selective C-H Functionalization | Fine-tuning of electronic and steric properties | Regioselective reactions on both quinoline and cyclohexenyl rings |
| Hybrid Molecule Synthesis | Novel compounds with enhanced biological activity | Coupling with known pharmacophores |
| Chiral Derivatizing Reagents | New tools for enantioseparation | Exploiting the inherent chirality of the cyclohexenyl moiety |
Expansion of Computational Studies to Predict Reactivity and Selectivity
Computational chemistry offers a powerful toolkit for accelerating chemical research by providing insights into reaction mechanisms, predicting reactivity, and guiding experimental design. For a relatively unexplored molecule like this compound, computational studies would be invaluable in directing future synthetic efforts.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound and its derivatives. This would allow for the prediction of the most reactive sites for both electrophilic and nucleophilic attack, guiding the development of selective functionalization strategies. ecorfan.org DFT can also be used to elucidate the mechanisms of potential synthetic reactions, helping to optimize reaction conditions and catalyst selection.
Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions with high accuracy. doaj.orgappliedclinicaltrialsonline.com By training an ML model on a dataset of known quinoline functionalization reactions, it may be possible to predict the regioselectivity of reactions on the this compound scaffold. This predictive capability would significantly reduce the amount of trial-and-error experimentation required to develop new synthetic methods.
| Computational Method | Application | Potential Impact |
| Density Functional Theory (DFT) | Predicting reactive sites, elucidating reaction mechanisms | Guiding selective functionalization and catalyst design |
| Machine Learning (ML) | Predicting reaction outcomes and regioselectivity | Accelerating the discovery of new synthetic routes |
| Molecular Dynamics (MD) | Studying conformational preferences | Understanding structure-property relationships |
Investigations into Structure-Reactivity Relationships within this compound Derivatives
A systematic investigation into the structure-reactivity relationships (SRRs) of this compound derivatives is essential for understanding how modifications to the molecular structure influence its chemical behavior. This knowledge is fundamental for the rational design of new molecules with desired properties.
A key area of investigation would be to synthesize a library of this compound derivatives with systematic variations in their substituents and to quantitatively assess their reactivity in a range of chemical transformations. For example, the effect of electron-donating and electron-withdrawing groups on the quinoline ring on the rate and selectivity of electrophilic aromatic substitution could be studied.
Finally, Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate the structural features of this compound derivatives with their observed reactivity. nih.gov This would lead to the development of predictive models that can guide the design of new derivatives with tailored reactivity profiles. The insights gained from such studies would be invaluable for the future development of this compound-based compounds for a variety of applications.
| Research Focus | Experimental Approach | Expected Outcome |
| Effect of Quinoline Substituents | Synthesis of a diverse library and kinetic studies | Understanding of electronic and steric effects on reactivity |
| Role of the Cyclohexenyl Ring | Comparative studies of saturated vs. unsaturated analogues | Elucidation of the influence of the cyclohexenyl moiety |
| Quantitative Structure-Activity Relationships (QSAR) | Correlation of structural descriptors with reactivity data | Predictive models for the rational design of new derivatives |
Q & A
Q. How should ethical considerations be integrated into studies involving this compound?
- Methodological Answer :
- For in vivo studies, obtain approval from institutional ethics committees (e.g., IACUC) and adhere to ARRIVE guidelines.
- Declare compliance with chemical safety protocols (e.g., OSHA standards) in materials and methods sections .
Tables
| Key Synthetic Parameters | Optimized Conditions | Reference |
|---|---|---|
| Catalyst system (Suzuki-Miyaura) | PdCl₂(dtbpf) (5 mol%), saponin surfactant | |
| Reaction temperature | Ambient (25°C) | |
| Yield for this compound | 83% | |
| Residual Pd content post-purification | ~12 ppm (ICP-MS) |
| Biological Activity (Comparative) | EC₅₀/IC₅₀ (µM) | Reference |
|---|---|---|
| Antioxidant (DPPH scavenging) | 12.03 ± 1.45 (analog) | |
| Cytotoxicity (HeLa cells) | 28.5 ± 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
